Propanamide, 2-hydroxy-N-pentyl- chemical structure and properties
Propanamide, 2-hydroxy-N-pentyl- chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanamide, 2-hydroxy-N-pentyl-, also known as N-pentyl lactamide, is an amide derivative of lactic acid. This document provides an in-depth technical overview of its chemical structure, properties, synthesis, and potential applications, tailored for professionals in research and drug development. While specific biological activities are not extensively documented in publicly available literature, its structural relationship to other biologically active amides suggests potential areas for investigation.
Part 1: Core Chemical Identity and Structure
Propanamide, 2-hydroxy-N-pentyl- is a chiral molecule featuring a hydroxyl group at the alpha-position to the carbonyl group and a pentyl group attached to the amide nitrogen.
Nomenclature and Identifiers
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IUPAC Name : 2-hydroxy-N-pentylpropanamide[1]
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CAS Number : 5323-54-6[2]
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Molecular Formula : C8H17NO2[3]
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Molecular Weight : 159.23 g/mol [3]
Chemical Structure
The structural formula of Propanamide, 2-hydroxy-N-pentyl- is characterized by a propyl chain with a hydroxyl group on the second carbon, bonded to an amide group which is, in turn, substituted with a pentyl group.
Caption: 2D Chemical Structure of Propanamide, 2-hydroxy-N-pentyl-
Part 2: Physicochemical Properties
A summary of the key physicochemical properties of Propanamide, 2-hydroxy-N-pentyl- is presented below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [3] |
| Molecular Weight | 159.23 g/mol | [3] |
| CAS Number | 5323-54-6 | [2] |
| IUPAC Name | 2-hydroxy-N-pentylpropanamide | [1] |
Part 3: Synthesis and Manufacturing
The synthesis of Propanamide, 2-hydroxy-N-pentyl- typically involves the amidation of a lactic acid derivative with n-pentylamine. The choice of starting materials and reaction conditions is critical to ensure high yield and purity.
General Synthesis Pathway
A common and straightforward approach is the direct amidation of lactic acid or its ester (e.g., ethyl lactate) with n-pentylamine. This reaction can be facilitated by the use of a coupling agent or by heating the reactants together, often with the removal of water to drive the equilibrium towards the product.
Caption: General synthesis workflow for Propanamide, 2-hydroxy-N-pentyl-.
Exemplary Laboratory Synthesis Protocol
Objective: To synthesize Propanamide, 2-hydroxy-N-pentyl- from ethyl lactate and n-pentylamine.
Materials:
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Ethyl lactate
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n-Pentylamine
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Toluene
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl lactate and n-pentylamine in toluene.
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap. Continue refluxing until no more azeotrope is collected.
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Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by silica gel column chromatography. The appropriate solvent system (eluent) to separate the product from unreacted starting materials and byproducts would be determined by thin-layer chromatography (TLC) analysis.
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Characterization: The purified fractions containing the desired product are combined, and the solvent is evaporated. The final product's identity and purity are confirmed by spectroscopic methods such as NMR and IR.
Part 4: Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl group, the methine and methyl protons of the lactyl moiety, and the hydroxyl and amide protons. The chemical shifts and coupling patterns would be characteristic of the specific proton environments.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon appearing at the lowest field.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, around 3300 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (strong, around 1640 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-2960 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 159, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, involving cleavage of the amide bond and loss of small neutral molecules.
Part 5: Biological Activity and Potential Applications
While specific studies on the biological activity of Propanamide, 2-hydroxy-N-pentyl- are limited, the broader class of N-acyl-alpha-amino amides and related structures has been investigated for various therapeutic applications. For instance, some propanamide derivatives have been explored as antiproliferative agents.
The structural similarity to N-pentylpantothenamide, a known antibiotic, suggests that Propanamide, 2-hydroxy-N-pentyl- could be investigated for antimicrobial properties. N-pentylpantothenamide acts as an antimetabolite of pantothenic acid and is converted in cells to a coenzyme A analog, thereby inhibiting bacterial growth.[4] This mechanism of action provides a rationale for screening Propanamide, 2-hydroxy-N-pentyl- and its analogs for similar activities.
Furthermore, the lactamide moiety is present in some natural products with antibiotic properties, such as lactivicin. Lactivicin exhibits beta-lactam-like activity by targeting penicillin-binding proteins (PBPs) in bacteria.[5] This suggests that the 2-hydroxypropanamide core could serve as a scaffold for the design of novel antibacterial agents.
Given these precedents, Propanamide, 2-hydroxy-N-pentyl- represents a candidate for screening in various biological assays, particularly those targeting bacterial enzymes and metabolic pathways. Its physicochemical properties make it a suitable starting point for further medicinal chemistry optimization.
Part 6: Safety and Handling
Part 7: Conclusion
Propanamide, 2-hydroxy-N-pentyl- is a well-defined chemical entity with accessible synthetic routes. While its biological profile is yet to be extensively explored, its structural features and analogies to known bioactive molecules suggest that it may hold potential for further investigation in drug discovery, particularly in the area of antimicrobials. This guide provides a foundational understanding of its chemical and physical characteristics to support such research endeavors.
References
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Stenutz. 2-hydroxy-N-pentylpropanamide. [Link]
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Strauss, C. R., et al. "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite." Journal of Biological Chemistry 277.50 (2002): 48205-48209. [Link]
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Nozaki, Y., et al. "Lactivicin, a naturally occurring non-beta-lactam antibiotic having beta-lactam-like action: biological activities and mode of action." The Journal of antibiotics 42.1 (1989): 84-93. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-hydroxy-N-pentyl-propanamide | 5323-54-6 [chemicalbook.com]
- 3. 2-hydroxy-N-pentylpropanamide [stenutz.eu]
- 4. The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactivicin, a naturally occurring non-beta-lactam antibiotic having beta-lactam-like action: biological activities and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
